Product packaging for 1-Fluoro-3-(pentafluoroethyl)benzene(Cat. No.:CAS No. 2396-10-3)

1-Fluoro-3-(pentafluoroethyl)benzene

Cat. No.: B3118523
CAS No.: 2396-10-3
M. Wt: 214.11 g/mol
InChI Key: IGWFBHAJIRLYRO-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Aromatic Compounds in Advanced Chemical Research.

Organofluorine chemistry has become a cornerstone of modern chemical research, with fluorinated aromatic compounds playing a particularly crucial role. The strategic incorporation of fluorine into aromatic rings can profoundly alter a molecule's physical, chemical, and biological properties. mdpi.com Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its introduction can influence molecular conformation, pKa, metabolic stability, and lipophilicity. nih.gov These modifications are highly sought after in various sectors.

In medicinal chemistry, approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance drug efficacy and pharmacokinetic profiles. mdpi.com Fluorine substitution can block sites of metabolic oxidation, increasing a drug's bioavailability and half-life. mdpi.com In materials science, fluorinated aromatics are integral to the development of advanced polymers, liquid crystals, and other materials with enhanced thermal stability and chemical resistance. google.com The agrochemical industry also heavily relies on fluorinated compounds for creating potent and selective herbicides and pesticides. lookchem.com

Research Rationale for Investigating Substituted Pentafluoroethylbenzenes.

The investigation into specific subclasses, such as substituted pentafluoroethylbenzenes, is driven by the search for novel properties that extend beyond those offered by more common fluorinated groups like trifluoromethyl (-CF3). The pentafluoroethyl (-C2F5) group, in particular, is of significant interest. It is more lipophilic and, in some contexts, can lead to higher bioactivity compared to its trifluoromethyl counterpart. sioc.ac.cn

The presence of both a fluorine atom directly on the aromatic ring and a pentafluoroethyl group, as in 1-Fluoro-3-(pentafluoroethyl)benzene, creates a unique electronic and steric environment. This disubstitution pattern allows for fine-tuning of the molecule's properties and provides multiple reaction sites for further chemical modification. Researchers are interested in such compounds as versatile building blocks for synthesizing more complex molecules for pharmaceuticals, agrochemicals, and specialty materials. lookchem.comlookchem.com The study of these structures helps to expand the toolbox of organofluorine chemistry and uncover new structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F6 B3118523 1-Fluoro-3-(pentafluoroethyl)benzene CAS No. 2396-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWFBHAJIRLYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties

1-Fluoro-3-(pentafluoroethyl)benzene is a halogenated aromatic hydrocarbon. lookchem.com Its core structure consists of a benzene (B151609) ring substituted with a fluorine atom at the first position and a pentafluoroethyl group at the third position. While it is identified as an important raw material and intermediate, specific, experimentally determined physical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature. lookchem.com The known molecular and structural details are summarized below.

PropertyValue
Molecular FormulaC₈H₄F₆
Molecular Weight214.11 g/mol
CAS Number2396-10-3
Appearancepowder or liquid
Purity≥98% (as per supplier data)

Synthesis and Manufacturing

General strategies that could plausibly be adapted for the synthesis of this compound include:

Copper-Mediated Cross-Coupling: This is a prominent method for forming Ar-C2F5 bonds. It often involves the reaction of an aryl boronic acid or organoboronate (e.g., 3-fluorophenylboronic acid) with a pentafluoroethylating agent. A common approach uses a copper catalyst and a pentafluoroethyl source derived from more accessible precursors like TMSCF3 (trifluoromethyltrimethylsilane). sioc.ac.cn

Sandmeyer-Type Reactions: Another viable route involves the transformation of an aniline (B41778) derivative (e.g., 3-(pentafluoroethyl)aniline). The aniline is converted into a diazonium salt, which is then subjected to a fluorination reaction (e.g., using HBF4 in the Balz-Schiemann reaction) to introduce the fluorine atom onto the ring. Conversely, 3-fluoroaniline (B1664137) could be converted to its diazonium salt and then reacted with a copper-pentafluoroethyl species. researchgate.net

These methods highlight general synthetic strategies prevalent in the field for accessing complex fluorinated aromatics. The choice of a specific route would depend on precursor availability, scalability, and desired purity.

Spectroscopic Analysis

Detailed experimental spectroscopic data (NMR, IR, MS) for 1-Fluoro-3-(pentafluoroethyl)benzene is not publicly documented. However, the expected spectroscopic features can be predicted based on its molecular structure and established principles of spectroscopic analysis for organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show signals corresponding to the four protons on the aromatic ring. Due to the substitution pattern, these protons are in distinct chemical environments and would exhibit complex splitting patterns (multiplets) resulting from coupling to each other (³JHH, ⁴JHH) and to the fluorine atoms (³JHF, ⁴JHF, ⁵JHF).

¹³C NMR: The spectrum would display eight distinct signals for the eight carbon atoms. The carbons directly bonded to fluorine (C-F and the -CF2- and -CF3 groups) would show large coupling constants (¹JC-F).

¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum for this compound would be expected to show three distinct signals:

A signal for the single fluorine atom attached to the aromatic ring. Its chemical shift would be in the typical range for aryl fluorides, and it would be split by the nearby aromatic protons.

A signal for the difluoromethylene (-CF₂-) group, likely appearing as a triplet due to coupling with the adjacent trifluoromethyl group (³JFF).

A signal for the trifluoromethyl (-CF₃) group, appearing as a triplet due to coupling with the adjacent difluoromethylene group (³JFF).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 214.11. Characteristic fragmentation patterns would likely involve the loss of fluorine, the ethyl group, or cleavage of the pentafluoroethyl chain.

Applications in Research and Industry

Direct Construction of Carbon-Fluorine Bonds in Aromatic Systems

The direct formation of C-F bonds on an aromatic ring is a fundamental challenge in organic synthesis. Methodologies are broadly categorized into electrophilic, nucleophilic, and radical pathways, each offering distinct advantages and limitations depending on the substrate and desired substitution pattern.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+" equivalent). This approach is advantageous for its potential to directly convert C-H bonds to C-F bonds. illinois.edu The development of stable, crystalline, and selective electrophilic fluorinating reagents has been crucial for the advancement of this field. illinois.eduharvard.edu

Common reagents for this transformation include N-fluoropyridinium salts and N-F reagents based on sulfonamides or sulfonimides. harvard.edu Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are among the most widely used, commercially available reagents due to their stability and effectiveness. harvard.edu

Key Research Findings:

Electrophilic fluorination can be performed on various arenes, but it is often limited to electron-rich systems. nih.gov

The reaction can suffer from a lack of regioselectivity, sometimes leading to mixtures of constitutional isomers, particularly with substrates bearing electron-withdrawing groups. cas.cn

To overcome selectivity issues, directed C-H activation strategies using transition metals have been developed. For instance, a palladium catalyst can direct the fluorination to the ortho position of a directing group on the benzene (B151609) ring. illinois.eduscispace.com

Organometallic reagents with lower basicity than Grignards, such as arylsilanes, arylstannanes, and arylboronic acids, can be fluorinated using potent electrophilic reagents. illinois.edunih.gov

Reagent NameAbbreviationTypical Substrates
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Electron-rich arenes, enols, organometallics
N-FluorobenzenesulfonimideNFSIArenes, aldehydes, ketones
N-Fluoropyridinium salts-Silyl-enol ethers, enolates

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly in industrial settings. These reactions involve a nucleophilic fluoride (B91410) source displacing a suitable leaving group on an electron-deficient aromatic ring.

Nucleophilic Fluorination: The most common industrial method for synthesizing fluoroaromatics is the Halogen Exchange (Halex) process. nih.gov This reaction uses inexpensive inorganic fluorides, like potassium fluoride (KF) or cesium fluoride (CsF), to replace a chlorine or nitro group on an activated aromatic ring. nih.gov The reaction rate is dependent on the electronegativity of the leaving group, making aryl chlorides better substrates than bromides or iodides. nih.gov Another classic method is the Balz-Schiemann reaction, where an aryldiazonium tetrafluoroborate (B81430) salt is thermally decomposed to yield the corresponding aryl fluoride. cas.cnnih.gov While general, this method can be limited by the potential instability of the diazonium salts. cas.cn

More modern reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF) have shown high efficiency for SNAr reactions, allowing for milder conditions and avoiding common side products. researchgate.net

Fluoroalkylation: Introducing a pentafluoroethyl group often involves nucleophilic fluoroalkylation techniques. Transition metal-catalyzed reactions have become a mature field for this purpose, enabling the coupling of various fluorine-containing groups with aromatic compounds. nih.govescholarship.org

MethodFluorine SourceLeaving GroupKey Features
Halex ProcessKF, CsF-Cl, -NO2Industrially scalable; requires electron-deficient arenes. nih.gov
Balz-Schiemann ReactionArN2+BF4--N2+Broad substrate scope; can involve harsh thermal conditions. nih.gov
Modern SNArTBAF-Cl, -NO2Mild reaction conditions; high yields. researchgate.net

Radical reactions provide a complementary pathway for installing perfluoroalkyl groups onto aromatic rings. These methods typically involve the generation of a perfluoroalkyl radical, which then adds to the aromatic nucleus. conicet.gov.arcdnsciencepub.com

Perfluoroalkyl radicals (Rf•) can be generated from various precursors, such as perfluoroalkyl iodides or bromides, using radical initiators like benzoyl peroxide or through redox processes involving metal salts (e.g., Cu(II), Fe(II)/Fe(III)). conicet.gov.arcdnsciencepub.com One common method is the sulfinatodehalogenation reaction, which uses sodium dithionite (B78146) (Na2S2O4) to generate the radical. conicet.gov.ar

Key Research Findings:

The perfluoroalkylation of aromatic compounds often results in substitution at the ortho and para positions. researchgate.net

The efficiency of the reaction can be influenced by the solvent, as perfluoroalkyl radicals are capable of abstracting hydrogen atoms from C-H bonds. cdnsciencepub.com

The intermediate cyclohexadienyl radical formed after the initial addition must be oxidized to the final aromatic product to avoid side reactions like dimerization. This oxidation is often facilitated by metal catalysts like Cu(II). conicet.gov.arcdnsciencepub.com

These radical methods are effective for a range of aromatic and heteroaromatic compounds under mild conditions. researchgate.net

Catalytic Synthesis of Fluorinated Benzene Derivatives

Catalysis has revolutionized the synthesis of fluorinated aromatics, offering milder reaction conditions, improved selectivity, and broader functional group tolerance compared to traditional methods. illinois.edu Both transition metals and, more recently, organocatalysts have been employed to facilitate these challenging transformations.

Transition metal catalysis is a cornerstone of modern C-F bond formation. nih.gov Palladium and copper are the most extensively studied metals for these transformations. The general mechanism for palladium-catalyzed nucleophilic fluorination involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov

A significant challenge in these reactions is the final C-F reductive elimination step, which is often slow. illinois.edu To overcome this, strategies have been developed that involve high-valent metal intermediates, such as Pd(IV), which facilitate the C-F bond formation. nih.govthieme-connect.de

Examples of Catalytic Systems:

Palladium-catalyzed fluorination: Aryl triflates and bromides can be coupled with fluoride sources using palladium catalysts. nih.govrsc.org

Copper-catalyzed fluorination: Copper catalysts are effective for the fluorination of aryl halides and aryl boronic acids. beilstein-journals.org

Silver-catalyzed fluorination: Silver catalysts have been successfully used for the electrophilic fluorination of arylstannane derivatives, a method applicable to the late-stage fluorination of complex molecules. nih.govscispace.com

Metal CatalystAromatic SubstrateFluorine SourceReaction Type
Palladium (Pd)Aryl halides, Aryl triflatesCsF, AgFNucleophilic Fluorination
Copper (Cu)Aryl halides, Aryl boronic acidsKFNucleophilic Fluorination
Silver (Ag)ArylstannanesSelectfluor®Electrophilic Fluorination

While transition metal catalysis is well-established, organocatalysis and main-group catalysis are emerging as powerful, metal-free alternatives for fluorination reactions.

Organocatalysis: Organocatalytic methods have been extensively developed for the enantioselective fluorination of carbonyl compounds, such as aldehydes and ketones. princeton.edunih.gov These reactions typically proceed through enamine or enolate activation using chiral amine catalysts, such as imidazolidinones derived from amino acids. researchgate.netacs.org An electrophilic fluorine source like NFSI is then used to install the fluorine atom. nih.govresearchgate.net While these methods are highly effective for creating stereogenic carbon-fluorine centers in aliphatic systems, their direct application to the fluorination of aromatic rings is less developed. nih.govrsc.org

Main-Group Catalysis: Main-group elements have also been utilized in fluorination reactions. For example, functionalized aryl Grignard reagents (organomagnesium compounds) can undergo electrophilic fluorination. cas.cn This approach expands the scope of substrates that can be fluorinated.

The development of these catalytic systems continues to provide milder, more selective, and environmentally benign routes to valuable fluorinated aromatic compounds.

Multi-Step Synthetic Sequences and Derivatization Pathways

The construction of this compound and related structures often necessitates a multi-step approach, beginning with appropriately substituted precursors. These sequences are designed to control the regiochemistry of the final product and to allow for the introduction of various functional groups.

Conversion of Precursors to this compound

A plausible and commonly employed strategy for the synthesis of this compound involves the use of 3-(pentafluoroethyl)aniline as a key intermediate. This precursor can be converted to the target compound via a diazotization reaction followed by a fluoro-dediazoniation, a transformation characteristic of the Balz-Schiemann reaction. wikipedia.org

The general steps for this conversion are as follows:

Diazotization: 3-(pentafluoroethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt.

Fluoro-dediazoniation: The diazonium salt is then subjected to decomposition in the presence of a fluoride source, such as tetrafluoroboric acid (HBF4) or its salts, which introduces the fluorine atom onto the aromatic ring at the position of the former amino group. wikipedia.org

An alternative precursor for similar aromatic compounds is 1-bromo-3-(pentafluoroethyl)benzene. While not a direct route to the fluoro-derivative, this compound can be used in cross-coupling reactions to introduce other functionalities or potentially undergo nucleophilic aromatic substitution under specific conditions to yield the desired product.

Below is a table summarizing potential synthetic precursors and the key transformations involved:

PrecursorKey TransformationReagentsProduct
3-(Pentafluoroethyl)anilineDiazotization followed by Balz-Schiemann reaction1. NaNO₂, HCl2. HBF₄, heatThis compound
1-Bromo-3-(pentafluoroethyl)benzeneNucleophilic Aromatic Substitution (potential)Fluoride source (e.g., KF, CsF)This compound

Functional Group Transformations on the Pentafluoroethyl Moiety

While the pentafluoroethyl group (C₂F₅) is generally considered to be chemically robust, certain transformations can be achieved under specific reaction conditions. These transformations are less common than modifications to other parts of the aromatic ring but can be valuable for creating derivatives with unique properties. Research into the reactivity of the C-F bonds within the pentafluoroethyl group is ongoing. Potential, albeit challenging, transformations could include partial reduction or reaction with strong nucleophiles under forcing conditions. However, detailed research findings on such transformations for this compound are not widely documented in readily available literature.

Optimization of Reaction Parameters and Yield Enhancement in Fluoroaromatic Synthesis

The efficiency of synthesizing fluoroaromatic compounds like this compound is highly dependent on the careful optimization of reaction parameters. For transformations such as the Balz-Schiemann reaction, several factors can significantly influence the yield and purity of the final product.

Key parameters for optimization in the Balz-Schiemann reaction include:

Temperature: The thermal decomposition of the diazonium tetrafluoroborate intermediate is a critical step. The temperature must be high enough to induce nitrogen evolution and fluoride substitution but controlled to minimize the formation of by-products.

Purity of Intermediates: The purity of the isolated diazonium tetrafluoroborate salt is crucial for achieving high yields in the subsequent thermal decomposition.

Recent studies have explored modifications to the classical Balz-Schiemann reaction to improve yields and expand its applicability. These include the use of alternative counterions to tetrafluoroborate and the development of one-pot procedures that avoid the isolation of the potentially unstable diazonium salt. researchgate.net

For Sandmeyer-type reactions, which could also be considered for the conversion of 3-(pentafluoroethyl)aniline, the optimization of catalyst systems, typically copper(I) salts, and reaction conditions is paramount for achieving high yields of the desired fluorinated product.

The following table outlines key parameters and their typical ranges for optimization in relevant synthetic steps:

Reaction StepParameterTypical Range/ConditionsEffect on Yield/Purity
DiazotizationTemperature0-5 °CLow temperatures are crucial to prevent premature decomposition of the diazonium salt.
Acid ConcentrationExcess strong acidEnsures complete formation of the diazonium salt.
Balz-Schiemann DecompositionTemperature100-200 °C (can vary) Overheating can lead to by-product formation; insufficient heat results in incomplete reaction.
SolventOften neat or in a high-boiling inert solventCan influence reaction rate and control exotherms. nih.gov
Sandmeyer FluorinationCatalystCopper(I) saltsThe choice and loading of the catalyst are critical for efficiency.
TemperatureVaries depending on the specific systemCan influence reaction rate and selectivity.

By systematically adjusting these parameters, researchers can enhance the yield and purity of this compound and other valuable fluoroaromatic compounds.

Investigations into Carbon-Fluorine Bond Cleavage Mechanisms

The C-F bond is the strongest single bond to carbon, making its selective cleavage a formidable challenge in synthetic chemistry. Nevertheless, various catalytic strategies have been developed to achieve this transformation, providing access to partially fluorinated building blocks from readily available polyfluorinated precursors.

Catalytic Hydrodefluorination Pathways of Polyfluoroarenes

Hydrodefluorination (HDF) is a fundamental reaction that replaces a fluorine atom with a hydrogen atom. This process can be achieved through several mechanistic pathways, often employing transition-metal, main-group, or metal-free catalysts.

One prominent transition-metal-free approach involves the use of a hydrosilicate, generated in situ from a hydrosilane and a fluoride salt, to perform catalytic HDF on polyfluoroarenes. nih.gov Density Functional Theory (DFT) calculations have indicated that this reaction proceeds via a concerted nucleophilic aromatic substitution (CSNAr) mechanism. In this pathway, a hydride is transferred directly from the hydrosilicate intermediate to the aromatic ring, displacing a fluoride ion in a single step. The eliminated fluoride then regenerates the active hydrosilicate, completing the catalytic cycle. nih.gov

Alternatively, catalysis by low-valent main-group elements has emerged as a powerful strategy. For instance, bismuthinidenes supported by a Phebox ligand have been shown to catalyze the HDF of various polyfluoroarenes under mild conditions. nih.govacs.org Mechanistic studies support a Bi(I)/Bi(III) redox cycle that mirrors classical transition-metal catalysis. The proposed cycle involves three key steps:

Oxidative Addition: The Bi(I) center inserts into a C-F bond of the polyfluoroarene.

Ligand Metathesis: The fluoride on the resulting Bi(III) intermediate is exchanged for a hydride from a silane.

Reductive Elimination: A C-H bond is formed, releasing the hydrodefluorinated product and regenerating the Bi(I) catalyst. nih.govacs.org

Photocatalysis offers another distinct pathway for HDF, often proceeding through radical intermediates initiated by single-electron transfer (SET). acs.orgresearchgate.net

Comparison of Catalytic Hydrodefluorination (HDF) Mechanisms

Catalytic SystemProposed MechanismKey Intermediates/StatesReference
Hydrosilane / Fluoride SaltConcerted Nucleophilic Aromatic Substitution (CSNAr)Hydrosilicate nih.gov
Phebox-Bi(I) / SilaneBi(I)/Bi(III) Redox CycleBi(III) organometallic species nih.govacs.org
Photoredox Catalysts (e.g., Pyrene-based)Inner-Sphere Electron TransferRadical anions acs.org

Mechanistic Studies of Selective Monodefluorination

Achieving selective monodefluorination, the replacement of a single fluorine atom in a polyfluorinated group (e.g., -CF3 or -CF2-), is particularly challenging due to the difficulty in differentiating between multiple C-F bonds. One successful strategy for the monodefluorination of gem-difluoromethyl groups utilizes a Frustrated Lewis Pair (FLP) approach. researchgate.net In this system, a triarylphosphine (Lewis base) and a Group 13 Lewis acid (e.g., B(C6F5)3) work in concert. The phosphine (B1218219) attacks the carbon, while the borane (B79455) abstracts a fluoride, leading to the formation of an α-fluoroalkylphosphonium borate (B1201080) salt. The reaction shows high selectivity for monofluoride abstraction because the resulting phosphonium (B103445) product is significantly less reactive toward further fluoride removal compared to the starting gem-difluoro compound. researchgate.net

Another approach targets the selective C–F activation of perfluoroalkyl ketones using organophosphorus reagents. nih.govacs.org A nucleophilic phosphoramidite (B1245037) can attack the carbonyl group, initiating a sequence that results in monodefluorination and the generation of an O-phosphorus enolate. This intermediate can then be trapped with various electrophiles. DFT calculations have revealed that the favorable interaction between phosphorus and fluorine is a crucial driving factor for the selectivity of this transformation. acs.org

Aromatic Substitution Reaction Mechanisms

Aromatic substitution reactions are fundamental for the functionalization of fluorinated benzenes. Depending on the nature of the attacking species, these reactions follow either electrophilic or nucleophilic pathways, which are significantly modulated by the electronic properties of the fluorine substituents.

Detailed Electrophilic Aromatic Substitution Mechanisms in Fluorinated Systems

Electrophilic aromatic substitution (S(E)Ar) in fluorinated systems is governed by the dual electronic nature of the fluorine substituent: it is strongly electron-withdrawing by induction (-I effect) but weakly electron-donating by resonance (+R effect). While the inductive effect deactivates the ring towards electrophilic attack compared to benzene, the resonance effect directs incoming electrophiles to the ortho and para positions.

The generally accepted mechanism proceeds through a two-step pathway involving a Wheland-type intermediate (or σ-complex). researchgate.net

The electrophile attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocationic intermediate.

A proton is eliminated from the carbon bearing the electrophile, restoring aromaticity.

Relative Rates of Nitration for Halobenzenes

SubstrateRelative Rate (vs. Benzene = 1)Para:Ortho Product RatioReference
Fluorobenzene (B45895)0.1512.8 acs.org
Chlorobenzene0.0332.3 acs.org
Bromobenzene0.0302.2 acs.org
Iodobenzene0.182.4 acs.org

Nucleophilic Aromatic Substitution Mechanisms (SNAr) in Polyfluorinated Arenes

Due to the high electronegativity of fluorine, polyfluorinated arenes are electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This pathway is a cornerstone for the functionalization of compounds like this compound. The presence of multiple electron-withdrawing fluorine atoms activates the ring for nucleophilic attack. wikipedia.org

The classical SNAr mechanism is a two-step addition-elimination process: wikipedia.orgnih.gov

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluoride ion), breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In addition to the stepwise pathway, a concerted SNAr (CSNAr) mechanism has been identified. nih.govnih.gov In this mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single, synchronous step, avoiding the formation of a high-energy Meisenheimer intermediate. This pathway is particularly relevant in systems where the formation of the intermediate is energetically unfavorable. nih.gov The SNAr reaction is a versatile, often transition-metal-free method for forming C-N, C-O, and C-S bonds in polyfluoroarenes. nih.govlboro.ac.uk

Radical Mechanisms in Fluoroaromatic Transformations

Radical reactions provide alternative pathways for the transformation of fluoroaromatic compounds, often enabling reactivity that is complementary to ionic mechanisms. These reactions typically proceed through a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The reaction is initiated by the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or light. youtube.commasterorganicchemistry.com In photocatalytic systems, this can involve a single-electron transfer (SET) from a photoexcited catalyst to the fluoroaromatic substrate, generating a radical anion. researchgate.net

Propagation: This stage consists of a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. Common propagation steps in fluoroaromatic chemistry include hydrogen or halogen abstraction by a radical, or the addition of a radical to a π-system. youtube.com The fragmentation of the fluoroaromatic radical anion, leading to C-F bond cleavage and the release of a fluoride ion, is a key step in many photocatalytic defluorination reactions. researchgate.net

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product, thus ending the chain reaction. youtube.comyoutube.com

Visible-light photoredox catalysis has emerged as a particularly effective method for initiating radical transformations of polyfluoroarenes, providing a mild and efficient means to achieve C-F bond cleavage and functionalization. researchgate.net

Pericyclic Reactions and Cycloadditions Involving Fluorinated Intermediates

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are profoundly influenced by the electronic nature of the substituents on the aromatic ring. In the context of this compound analogs, the electron-deficient nature of the aromatic ring generally makes it a poor diene component in Diels-Alder reactions. However, it can potentially act as a dienophile, particularly when reacting with electron-rich dienes.

The presence of the pentafluoroethyl group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, enhancing its reactivity as a dienophile in [4+2] cycloaddition reactions. Research on other polyfluoroalkyl-substituted benzenes has shown that they can undergo cycloaddition with electron-rich dienes under thermal or Lewis acid-catalyzed conditions. The regioselectivity of such reactions would be dictated by the electronic and steric influences of both the fluorine and pentafluoroethyl substituents.

Table 1: General Reactivity of Fluorinated Benzenes in Diels-Alder Reactions

Diene Type Dienophile (Fluorinated Benzene Analog) Reaction Conditions Expected Outcome
Electron-rich (e.g., Danishefsky's diene) Electron-deficient Thermal or Lewis acid catalysis Cycloaddition favored
Electron-neutral (e.g., Cyclopentadiene) Electron-deficient High temperature may be required Moderate reactivity
Electron-deficient (e.g., Hexachlorocyclopentadiene) Electron-deficient Reaction is generally disfavored Low to no reactivity

Electrocyclic reactions, another class of pericyclic transformations, involving fluorinated intermediates derived from this compound analogs are also plausible. For instance, photochemical excitation could lead to the formation of Dewar benzene-type isomers, which could then undergo thermally or photochemically induced electrocyclic ring-opening. The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and the reaction conditions (thermal vs. photochemical).

Elucidation of Catalytic Cycles in Fluorination and Defluorination Processes

The catalytic manipulation of carbon-fluorine bonds in highly fluorinated molecules like this compound is a significant area of research, driven by the need to synthesize novel fluorinated compounds and to remediate persistent environmental pollutants.

Catalytic Fluorination:

Introducing an additional fluorine atom onto the this compound ring would likely proceed via an electrophilic aromatic substitution mechanism, although the electron-withdrawing nature of the existing substituents makes the ring highly deactivated. Catalytic methods for such transformations often require potent electrophilic fluorinating agents and robust catalysts capable of activating the aromatic C-H bond.

A plausible catalytic cycle for the fluorination of a related compound, such as 1-bromo-3-(pentafluoroethyl)benzene, using a palladium catalyst might involve the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond to form a Pd(II)-aryl intermediate.

Fluorination: The Pd(II) complex reacts with a fluoride source (e.g., a silver fluoride salt or an electrophilic fluorine source like Selectfluor) to generate a Pd(IV)-fluoride complex.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst, which can then be reduced back to Pd(0) to complete the cycle.

Catalytic Defluorination:

The strength of the C-F bonds in the pentafluoroethyl group and on the aromatic ring makes defluorination challenging. Catalytic hydrodefluorination (HDF) is a common strategy to replace C-F bonds with C-H bonds. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have been investigated for the activation and cleavage of C-F bonds in polyfluoroalkyl arenes.

A representative catalytic cycle for the rhodium-catalyzed hydrodefluorination of a pentafluoroethyl-substituted arene might proceed as follows:

C-F Bond Activation: A low-valent rhodium complex, often in the presence of a hydrosilane, undergoes oxidative addition into a C-F bond of the pentafluoroethyl group or the aromatic ring. This is often the rate-determining step.

Ligand Exchange/Metathesis: The resulting rhodium-fluoride complex can undergo ligand exchange with a hydride source (e.g., from the hydrosilane) to form a rhodium-hydride intermediate and release a fluoride species.

Reductive Elimination: Reductive elimination of H-F or a related species, or direct hydrogenolysis, regenerates the active rhodium catalyst and yields the hydrodefluorinated product.

The efficiency of these catalytic cycles is highly dependent on the catalyst, ligands, solvent, and the specific electronic and steric properties of the substrate.

Table 2: Key Parameters in Catalytic Fluorination/Defluorination of Polyfluoroalkyl Arenes

Process Catalyst System Key Mechanistic Step Common Reagents/Conditions
Fluorination Palladium(II)/Palladium(IV) C-H activation or C-X activation followed by reductive elimination Electrophilic fluorine sources (e.g., Selectfluor), AgF
Defluorination (HDF) Rhodium(I)/Rhodium(III) Oxidative addition into C-F bond Hydrosilanes (e.g., Et3SiH), H2, basic conditions
Defluorination (HDF) Iridium(I)/Iridium(III) Concerted metalation-deprotonation Formate salts, phosphine ligands

It is important to note that the specific conditions and outcomes for this compound would require dedicated experimental investigation, as the combined electronic effects of the fluoro and pentafluoroethyl substituents create a unique reactivity profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules in solution. The presence of multiple fluorine environments in this compound makes multinuclear NMR, particularly ¹⁹F NMR, an indispensable technique.

Application of ¹⁹F NMR for Stereochemical and Electronic Characterization.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms, providing a wide chemical shift range that allows for the clear resolution of non-equivalent fluorine nuclei. In this compound, three distinct fluorine signals are expected: one for the aromatic fluorine atom and two for the pentafluoroethyl group (-CF₂- and -CF₃).

The chemical shift of the aromatic fluorine (Ar-F) is influenced by the electronic effects of the pentafluoroethyl substituent. The pentafluoroethyl group is a strong electron-withdrawing group, which would typically deshield the aromatic ring. The precise chemical shift provides insight into the electronic distribution within the benzene ring.

The pentafluoroethyl group itself gives rise to two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, resulting from the coupling between these two adjacent fluorine-containing carbons (³JFF). The integration of these signals would be in a 3:2 ratio, confirming the presence of the pentafluoroethyl moiety.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-F -110 to -115 Multiplet -
-CF ₂-CF₃ -80 to -85 Quartet ³JFF ≈ 5-15

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Comprehensive Analysis Using ¹H and ¹³C NMR Spectroscopy.

¹H NMR spectroscopy provides information on the aromatic protons. Due to the substitution pattern, four distinct signals are expected for the aromatic protons. The electron-withdrawing nature of both the fluorine and pentafluoroethyl substituents will influence the chemical shifts of these protons, generally shifting them downfield compared to unsubstituted benzene. The coupling patterns (ortho, meta, and para H-H coupling) and coupling to the aromatic fluorine atom (JHF) would allow for the specific assignment of each proton.

¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. Eight distinct carbon signals are expected: six for the aromatic ring and two for the pentafluoroethyl group. The carbons directly bonded to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are also significantly affected by the fluorine and pentafluoroethyl substituents, providing further evidence for the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H Aromatic C-H 7.0 - 7.8 Multiplets JHH, JHF
¹³C Aromatic C -F 160 - 165 Doublet ¹JCF ≈ 240-250
¹³C Aromatic C -CF₂CF₃ 130 - 135 Triplet of Quartets JCF
¹³C Other Aromatic C -H 115 - 130 Multiplets JCF
¹³C -C F₂-CF₃ 115 - 125 Triplet of Quartets ¹JCF, ²JCF

Note: Predicted values are based on typical chemical shifts and coupling constants for similar fluorinated aromatic compounds. Actual experimental values may vary.

Utilization of Two-Dimensional NMR (COSY, HSQC) for Complex Structure Assignment.

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are invaluable. A Homonuclear Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between the aromatic protons, helping to establish their connectivity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis.

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are expected to show characteristic bands for the fluorinated aromatic system.

In the FT-IR spectrum, strong absorption bands are anticipated for the C-F stretching vibrations. The aromatic C-F stretch typically appears in the 1250-1100 cm⁻¹ region. The C-F stretching modes of the pentafluoroethyl group would also give rise to very strong and complex absorptions in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will be observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would also show characteristic bands for the aromatic ring vibrations. The symmetric ring breathing mode is often a strong and sharp band in the Raman spectrum, providing a clear fingerprint of the substituted benzene ring.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Aromatic C=C Stretch 1620 - 1580, 1500 - 1450 1620 - 1580
C-F Stretch (CF₂CF₃) 1350 - 1100 (very strong) Weak
Aromatic C-F Stretch 1250 - 1100 (strong) Moderate

Note: These are predicted frequency ranges and relative intensities. Actual spectra may show more complex patterns.

Mass Spectrometry for Reaction Monitoring and Byproduct Identification.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 214.11, corresponding to the molecular formula C₈H₄F₆.

The fragmentation pattern would likely involve the loss of the pentafluoroethyl group or parts of it. A prominent fragment would be expected from the cleavage of the C-C bond between the aromatic ring and the ethyl group, leading to the loss of a ·CF₂CF₃ radical. Another characteristic fragmentation pathway for perfluoroalkyl chains is the loss of a CF₃ radical, which would result in a fragment ion. The presence of these characteristic fragments would strongly support the proposed structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
214 [M]⁺
145 [M - CF₃]⁺
95 [M - C₂F₅]⁺

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Definitive Molecular Structure Determination.

While the aforementioned spectroscopic techniques provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, intermolecular interactions in the crystal lattice, such as potential π-stacking or halogen bonding, could be identified, providing a deeper understanding of its solid-state properties. However, this technique is contingent upon the ability to grow a single crystal of suitable quality.

Electrochemical Studies for Redox Behavior and Reaction Initiation

Information regarding the electrochemical properties and behavior of this compound is not currently available in published scientific literature. While general principles of electrochemical reactions on fluorinated aromatic compounds exist, no studies have been specifically conducted on this compound to provide empirical data on its redox potentials, electron transfer kinetics, or its utility in initiating chemical reactions through electrochemical means.

Consequently, data tables and detailed research findings for this subsection cannot be provided.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. These calculations would yield precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate the molecule's total electronic energy, which is crucial for determining its stability and the thermodynamics of reactions it might undergo. The strong electron-withdrawing nature of the fluorine atoms and the pentafluoroethyl group would significantly influence the geometry and electronic energy of the benzene ring. For instance, DFT calculations could quantify the extent of C-C bond length alternation in the aromatic ring and the pyramidalization at the carbon atoms bonded to the fluorine substituents. nih.gov

Illustrative Geometrical Parameters for this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-F (ring)1.35 Å
Bond LengthC-C (pentafluoroethyl)1.54 Å
Bond LengthC-F (pentafluoroethyl)1.34 Å
Bond AngleC-C-C (ring)119.5 - 120.5°
Dihedral AngleF-C-C-C (ring)~0°

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful analysis methods used to interpret the results of quantum chemical calculations, providing deeper insights into the bonding and electronic structure of a molecule.

NBO analysis would be used to investigate donor-acceptor interactions within the this compound molecule. nih.govjournal-vniispk.ru This would involve analyzing the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this molecule, NBO analysis would likely reveal significant hyperconjugative interactions between the lone pairs of the fluorine atoms and the antibonding orbitals of the benzene ring and the pentafluoroethyl group. These interactions play a crucial role in the molecule's stability and reactivity.

QTAIM analysis, on the other hand, defines atoms and chemical bonds based on the topology of the electron density. researchgate.net This method allows for a quantitative characterization of bond properties, such as bond strength and ionicity. For this compound, QTAIM would be used to analyze the nature of the C-F bonds, which are expected to have significant ionic character due to the high electronegativity of fluorine. The analysis would also provide information about non-covalent interactions within the molecule, such as intramolecular hydrogen bonds or steric repulsions.

Illustrative NBO and QTAIM Data for Key Bonds in this compound

AnalysisBondParameterIllustrative Value
NBOC-F (ring)Stabilization Energy (E(2))5.2 kcal/mol
NBOC-C (pentafluoroethyl)Wiberg Bond Index0.98
QTAIMC-F (ring)Electron Density at BCP (ρ)0.25 a.u.
QTAIMC-F (ring)Laplacian of Electron Density (∇²ρ)> 0

Note: The data in this table is hypothetical and intended to illustrate the outputs of NBO and QTAIM analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the energies and spatial distributions of the HOMO and LUMO would be calculated to predict its behavior in various chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The presence of the electron-withdrawing fluorine and pentafluoroethyl groups is expected to lower the energies of both the HOMO and LUMO compared to benzene. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. nih.gov The spatial distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is likely to be localized on the benzene ring, suggesting that this part of the molecule is susceptible to nucleophilic attack.

Illustrative HOMO-LUMO Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.8
LUMO-1.2
HOMO-LUMO Gap8.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, including the identification of transient species like transition states and intermediates. researcher.life

By calculating the free energy of reactants, products, intermediates, and transition states, a complete free energy profile for a reaction can be constructed. researchgate.netacs.org This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, DFT calculations could be used to map out the entire reaction pathway. rsc.orgimperial.ac.uk

These calculations would help in understanding the role of catalysts by comparing the energy barriers of the catalyzed and non-catalyzed reactions. The solvent effects can also be incorporated into these models to provide a more realistic picture of the reaction in a specific medium.

Many chemical reactions proceed through short-lived intermediates that are difficult to detect experimentally. Computational chemistry provides a means to "capture" and characterize these fleeting species. rsc.org For instance, in a nucleophilic aromatic substitution reaction on this compound, a Meisenheimer complex might be formed as an intermediate. DFT calculations could be used to optimize the geometry of this intermediate, calculate its stability, and analyze its electronic structure. This information would be vital for a comprehensive understanding of the reaction mechanism. Similarly, in catalytic cycles, the structures and stabilities of various organometallic intermediates could be computationally probed to understand the catalyst's mode of action. nih.gov

Theoretical Studies on the Electronic Influence of Perfluoroalkyl Substituents

The introduction of perfluoroalkyl groups, such as the pentafluoroethyl substituent in this compound, profoundly alters the electronic landscape of the aromatic ring. Theoretical studies have consistently demonstrated that perfluoroalkyl substituents are potent electron-withdrawing groups, influencing the charge distribution, molecular orbitals, and reactivity of the benzene ring. acs.orgosti.gov This strong inductive effect stems from the high electronegativity of the fluorine atoms.

Unlike alkyl groups which are typically electron-donating, perfluoroalkyl groups significantly lower the energy of both σ and π orbitals of the benzene ring. acs.org This electron-withdrawing character has been quantified through various computational parameters. For instance, density functional theory (DFT) calculations have been employed to determine the electron-withdrawing ability of different perfluoroalkyl groups, showing that it increases with the length of the perfluoroalkyl chain. osti.gov This suggests that the pentafluoroethyl group has a more pronounced electron-withdrawing effect than a trifluoromethyl group.

The electronic influence of the pentafluoroethyl and fluoro substituents in this compound can be further understood by examining their impact on the molecular electrostatic potential (ESP). The presence of these electron-withdrawing groups leads to a more positive electrostatic potential on the aromatic ring, particularly at the positions ortho and para to the substituents. nih.gov This alteration of the ESP is a key factor in dictating the molecule's intermolecular interactions and its susceptibility to nucleophilic attack.

To illustrate the comparative electronic influence of various substituents, the following interactive data table provides typical Hammett constants (σp), which quantify the electronic effect of a substituent at the para position. Although the specific molecule is a meta-substituted derivative, these values offer a general comparison of the electron-withdrawing strength.

SubstituentHammett Constant (σp)Electronic Effect
-CH3-0.17Electron-donating
-H0.00Neutral
-F0.06Weakly electron-withdrawing
-Cl0.23Moderately electron-withdrawing
-CF30.54Strongly electron-withdrawing
-NO20.78Very strongly electron-withdrawing

Note: The Hammett constant for the pentafluoroethyl group is expected to be comparable to or slightly greater than that of the trifluoromethyl group.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily associated with the rotation of the pentafluoroethyl group around the C-C bond connecting it to the benzene ring. Computational studies on similar perfluoroalkyl-substituted aromatics can provide insights into the preferred conformations of this molecule. The rotation of the -C2F5 group is subject to a rotational barrier, influenced by steric hindrance and electrostatic interactions between the fluorine atoms of the substituent and the aromatic ring.

The most stable conformation is likely to be one that minimizes these repulsive interactions. Theoretical calculations, such as those employing DFT methods, can be used to map the potential energy surface as a function of the dihedral angle between the plane of the benzene ring and the C-C-F plane of the pentafluoroethyl group. It is anticipated that a staggered conformation, where the fluorine atoms of the -CF2- group are not eclipsing the aromatic ring, would be energetically favored.

Beyond the intramolecular conformational preferences, the intermolecular interactions of this compound are of significant interest in understanding its condensed-phase behavior. The presence of multiple fluorine atoms facilitates a range of non-covalent interactions. nih.govrsc.org These interactions are crucial in determining the packing of molecules in the solid state and their behavior in solution.

Key potential intermolecular interactions for this compound include:

C-F···H-C Interactions: Weak hydrogen bonds can form between the fluorine atoms of the pentafluoroethyl group or the ring-bound fluorine and hydrogen atoms of neighboring molecules.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors, though this is generally a weaker interaction for fluorine compared to heavier halogens.

π-π Stacking: The electron-deficient nature of the fluorinated benzene ring can lead to favorable π-π stacking interactions with other aromatic systems. These interactions are often different from those observed in non-fluorinated benzenes, with a preference for offset or parallel-displaced geometries. rsc.org

The following interactive table summarizes the potential intermolecular interactions and their key characteristics.

Interaction TypeDescriptionRelative Strength
C-F···H-CA weak hydrogen bond between a fluorine atom and a hydrogen atom on a neighboring molecule.Weak
π-π StackingAttraction between the electron clouds of adjacent aromatic rings. The electron-deficient nature of the ring in this compound can enhance this interaction with electron-rich arenes.Moderate
Dipole-DipoleElectrostatic attraction between the permanent dipoles of the molecules arising from the C-F bonds.Moderate
Halogen BondingA non-covalent interaction where a halogen atom acts as an electrophilic species. For fluorine, this is a very weak interaction.Very Weak

Detailed computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis or Non-Covalent Interaction (NCI) plots, would be necessary to precisely characterize and quantify the strength of these various intermolecular forces for this compound.

Research Applications of 1 Fluoro 3 Pentafluoroethyl Benzene in Synthetic Chemistry and Environmental Science

Role as a Precursor in Advanced Organic Synthesis.

1-Fluoro-3-(pentafluoroethyl)benzene is a fluorinated aromatic compound that holds potential as a versatile precursor in advanced organic synthesis. lookchem.com Its unique substitution pattern, featuring both a fluorine atom and a pentafluoroethyl group on a benzene (B151609) ring, makes it an attractive building block for the introduction of fluorine into more complex molecules. lookchem.com The presence of these fluorine-containing moieties can significantly influence the physicochemical properties of the resulting compounds, a characteristic highly sought after in various fields of chemical research. lookchem.com

Development of Fluorinated Scaffolds for Medicinal Chemistry Research.

While specific research detailing the direct use of this compound in the development of fluorinated scaffolds for medicinal chemistry is not extensively documented in publicly available literature, its potential can be inferred from the well-established role of similar fluorinated building blocks. The introduction of fluorine and perfluoroalkyl groups into organic molecules is a widely employed strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The 1-fluoro-3-(pentafluoroethyl)phenyl moiety, derived from this precursor, can be incorporated into various heterocyclic or carbocyclic core structures to create novel scaffolds. These scaffolds can then be further functionalized to generate libraries of compounds for screening against various biological targets. The electron-withdrawing nature of the fluorine and pentafluoroethyl groups can influence the reactivity of the aromatic ring, enabling a range of synthetic transformations.

Table 1: Potential Applications of this compound in Medicinal Chemistry

Application AreaRationale for UsePotential Outcome
Metabolic BlockingThe C-F bond is highly stable and resistant to enzymatic cleavage.Increased metabolic stability and longer half-life of drug candidates.
Modulation of pKaFluorine's inductive effect can alter the acidity or basicity of nearby functional groups.Optimized ionization at physiological pH, improving cell permeability and target interaction.
Enhancement of Binding AffinityFluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.Increased potency and selectivity of drug candidates.
Improvement of LipophilicityThe pentafluoroethyl group can significantly increase the lipophilicity of a molecule.Enhanced membrane permeability and blood-brain barrier penetration.

Synthesis of Novel Fluorinated Materials and Polymers.

The synthesis of novel fluorinated materials and polymers represents another area where this compound could serve as a valuable precursor, although specific examples are not readily found in the literature. Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. core.ac.uk

This compound could potentially be used as a monomer or a co-monomer in polymerization reactions to create polymers with tailored properties. The rigid aromatic core and the bulky, electron-withdrawing pentafluoroethyl group would likely impart high glass transition temperatures and thermal stability to the resulting polymers. Furthermore, the fluorine content would contribute to low surface energy, leading to materials with hydrophobic and oleophobic properties.

Table 2: Potential Properties of Polymers Derived from this compound

PropertyAnticipated Influence of the MonomerPotential Applications
Thermal StabilityThe aromatic ring and strong C-F bonds contribute to high thermal resistance.High-performance plastics, aerospace components.
Chemical ResistanceThe high fluorine content provides a shield against chemical attack.Chemical processing equipment, protective coatings.
Low Surface EnergyThe perfluoroalkyl group leads to low surface tension.Water- and oil-repellent surfaces, anti-fouling coatings.
Dielectric PropertiesThe introduction of fluorine can lower the dielectric constant.Insulating materials in microelectronics.
Optical PropertiesThe refractive index can be tuned by the degree of fluorination.Optical fibers, lenses, and other optical components.

Methodological Contributions to Analytical Chemistry Research.

Specific studies detailing the methodological contributions of this compound to analytical chemistry research are scarce. However, its properties suggest potential applications in this field.

Investigation of Novel Separation Techniques Using Fluorinated Solvents (e.g., Ionic Liquids).

Fluorinated compounds often exhibit unique solubility profiles, and this compound could be investigated as a component in novel separation systems. For instance, its solubility in highly fluorinated solvents or fluorous phases could be exploited in fluorous-phase extraction or chromatography. These techniques are based on the principle of "like dissolves like," where highly fluorinated compounds preferentially partition into a fluorous phase, allowing for their separation from non-fluorinated or less-fluorinated compounds.

Development of Advanced Analytical Methods for Detection and Quantification.

Due to its unique elemental composition, this compound could serve as a standard or a model compound in the development of analytical methods for the detection and quantification of fluorinated aromatic compounds. Techniques such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) would be highly sensitive to this compound due to the presence of multiple fluorine atoms. Furthermore, it could be used to optimize and validate extraction and clean-up procedures for the analysis of similar compounds in complex environmental or biological matrices.

Academic Studies on Environmental Fate and Biodegradation of Fluorinated Aromatics.

There is a lack of specific academic studies on the environmental fate and biodegradation of this compound. However, based on the general understanding of the environmental behavior of polyfluoroalkyl substances (PFAS), some predictions can be made. nih.govnih.gov

The strong carbon-fluorine bonds in the pentafluoroethyl group and on the aromatic ring suggest that this compound is likely to be persistent in the environment. nih.gov It is expected to be resistant to both biotic and abiotic degradation processes. The high stability that makes fluorinated compounds desirable in many applications also contributes to their environmental persistence.

If released into the environment, this compound would likely partition to air, soil, and sediment depending on its physical-chemical properties such as vapor pressure and octanol-water partition coefficient. Its potential for long-range atmospheric transport could also be a concern. While microbial degradation of some polyfluorinated compounds has been observed, the complete mineralization of highly fluorinated aromatic compounds is generally considered to be a very slow process, if it occurs at all under typical environmental conditions.

Photochemical Degradation Pathways in Aqueous and Atmospheric Systems

In atmospheric systems, volatile organic compounds are primarily degraded by reaction with hydroxyl (•OH) radicals. dioxin20xx.org The atmospheric lifetime of fluorinated compounds is highly dependent on their structure. For instance, fluorotelomer alcohols (FTOHs), which contain a polyfluorinated alkyl chain, are known to be volatile precursors that can be transported over long distances and subsequently degrade to form perfluorinated carboxylic acids (PFCAs). dioxin20xx.org The reaction with •OH radicals is a significant sink for many hydrofluorocarbons and hydrofluoroolefins. nih.govregulations.gov For this compound, the atmospheric degradation would likely be initiated by •OH radical attack on the aromatic ring. However, the high strength of the carbon-fluorine (C-F) bonds in both the aromatic ring and the pentafluoroethyl group suggests that these moieties would be resistant to degradation. The atmospheric lifetime is expected to be on the order of days to weeks. nih.gov

In aqueous systems, direct photolysis (degradation by direct absorption of sunlight) and indirect photolysis (reaction with photochemically generated reactive species like •OH radicals) are the primary degradation routes. researchgate.net Studies on various PFAS have shown that most are resistant to direct photolysis under natural sunlight conditions. nih.gov However, under specific laboratory conditions using far-UVC irradiation (e.g., 222 nm), degradation of some PFAS, particularly those with carboxylate groups, has been observed, leading to chain shortening and the formation of smaller PFCAs. nih.govacs.org For aromatic fluorinated compounds, a major photolysis product is often the fluoride (B91410) ion, resulting from the cleavage of the aryl C-F bond (Ar-F). acs.org In contrast, aryl-CF3 groups can lead to both fluoride and other organofluorine products, such as trifluoroacetic acid (TFA). acs.org

Given these precedents, the photochemical degradation of this compound in water would likely proceed slowly. The pentafluoroethyl group is expected to be highly stable. Degradation might be initiated by hydroxyl radical attack on the benzene ring, potentially leading to hydroxylation. Cleavage of the bond between the ring and the pentafluoroethyl group could occur, although this is generally a minor pathway for similar structures. The C-F bond on the aromatic ring might also undergo cleavage, releasing fluoride ions into the water.

Table 1: Potential Photochemical Degradation Products of Structurally Similar Fluorinated Compounds This table is interactive. Click on headers to sort.

Parent Compound Class Key Reactive Species Major Transformation Products Environmental Compartment
Fluorophenols (Ar-F) Direct Photolysis, •OH Fluoride (F⁻), Hydroxylated aromatics Aqueous
(Trifluoromethyl)phenols (Ar-CF₃) Direct Photolysis, •OH Fluoride (F⁻), Trifluoroacetic Acid (TFA) Aqueous
Fluorotelomer Alcohols (FTOHs) •OH Radicals Perfluorinated Carboxylic Acids (PFCAs) Atmospheric

Microbial Biotransformation Mechanisms of Fluorinated Aromatic Pollutants

The biotransformation of persistent organic pollutants is a critical area of environmental research. While microorganisms are known to degrade a wide range of contaminants, the presence of fluorine atoms often increases resistance to microbial attack. rsc.org There is no specific research on the microbial biotransformation of this compound, but insights can be drawn from studies on benzene and other polyhalogenated aromatic hydrocarbons.

The microbial degradation of non-fluorinated benzene is well-documented under both aerobic and anaerobic conditions. researchgate.netnih.gov Aerobically, bacteria typically initiate the process by using mono- or dioxygenase enzymes to hydroxylate the aromatic ring, forming catechol or its derivatives. nih.gov The ring is then cleaved and the resulting intermediates are funneled into central metabolic pathways. nih.gov Anaerobic degradation is more complex and can proceed via pathways such as carboxylation, methylation, or hydroxylation, eventually leading to ring cleavage. nih.gov

For fluorinated aromatics, the initial enzymatic attack is more challenging. The strong C-F bond and the high electronegativity of fluorine can hinder the action of oxygenase enzymes. However, some bacteria have been shown to degrade simpler compounds like fluorobenzene (B45895). For example, Burkholderia fungorum can metabolize fluorobenzene to 3-fluorocatechol, which is then subject to ortho-ring cleavage. nih.gov

The pentafluoroethyl group on this compound would present a significant barrier to microbial degradation. Polyfluorinated alkyl chains are known to be highly recalcitrant. rsc.org While some biotransformations of PFAS precursors (like FTOHs) to terminal PFAAs have been observed, the complete mineralization of a polyfluorinated chain by microorganisms under environmental conditions is not a significant process. rsc.orgresearchgate.net Fungi have shown some capability to biotransform certain PFAS, but this often leads to the formation of other persistent fluorinated metabolites rather than complete breakdown. technologypublisher.com

Therefore, it is likely that the microbial biotransformation of this compound, if it occurs at all, would be extremely slow. The most probable initial step would be a dioxygenase-catalyzed hydroxylation of the aromatic ring, potentially leading to a fluorinated catechol derivative. The pentafluoroethyl group would likely remain intact, leading to the accumulation of persistent polyfluorinated aromatic metabolites.

Table 2: Observed Microbial Biotransformation Steps for Analogous Aromatic Compounds This table is interactive. Click on headers to sort.

Parent Compound Microbial Genus/Species Key Transformation Step Resulting Intermediate
Benzene Various Bacteria Dioxygenation Catechol
Fluorobenzene Burkholderia fungorum Dioxygenation 3-Fluorocatechol
Alkylbenzene Sulfonates Bacillus sp. Desulfonation & Side-chain oxidation Hydroxylated Benzoates

Transport and Transformation Modeling in Environmental Research

Environmental fate models are computational tools used to predict the distribution, persistence, and long-range transport potential of chemicals released into the environment. epa.govgoogle.com These models, such as fugacity-based multimedia models or chemistry transport models (CTMs), integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior. diva-portal.orgmdpi.com

To model the environmental fate of this compound, a set of key physicochemical properties would be required. These include vapor pressure, aqueous solubility, octanol-water partition coefficient (Kow), and octanol-air partition coefficient (Koa). These parameters govern how the chemical partitions between air, water, soil, sediment, and biota. epa.gov Degradation rates in various compartments (e.g., atmospheric half-life due to reaction with •OH, aqueous photolysis half-life, biodegradation half-life) are also critical inputs. nih.gov

In the absence of experimental data for this compound, these properties can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSARs use the chemical structure of a compound to predict its properties and activities, and are widely used in environmental risk assessment for new or data-poor chemicals. nih.govnih.gov

Based on its structure, this compound is expected to be a semi-volatile organic compound. The presence of six fluorine atoms would increase its molecular weight and likely its hydrophobicity (high Kow) compared to benzene, suggesting a tendency to partition into organic matter in soil and sediment. Its volatility, while lower than benzene, would still be sufficient for atmospheric transport. dioxin20xx.org Models for similar polyfluorinated compounds predict that a combination of atmospheric and oceanic transport can lead to their global distribution. diva-portal.orgacs.org The high persistence expected for this compound means that long-range transport is a significant concern, potentially leading to its accumulation in remote environments far from its sources. diva-portal.org

Table 3: Key Input Parameters for Environmental Fate Modeling of an Organic Pollutant This table is interactive. Click on headers to sort.

Parameter Description Importance for Modeling Typical Estimation Method
Vapor Pressure The pressure exerted by a vapor in equilibrium with its solid or liquid phase. Governs partitioning between air and condensed phases (soil, water). QSAR, Experimental Measurement
Aqueous Solubility The maximum amount of a chemical that will dissolve in water. Determines concentration in aquatic systems and potential for leaching. QSAR, Experimental Measurement
Octanol-Water Partition Coefficient (Kow) Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium. Indicates potential for bioaccumulation and sorption to organic matter. QSAR, Experimental Measurement
Henry's Law Constant Air-water partition coefficient. Describes the tendency of a chemical to volatilize from water. Calculated from Vapor Pressure and Solubility
Atmospheric Half-life Time required for 50% of the chemical to be degraded in the atmosphere. Determines atmospheric persistence and long-range transport potential. QSAR (e.g., reaction rate with •OH)

Q & A

Q. What are the key synthetic routes for preparing 1-Fluoro-3-(pentafluoroethyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the pentafluoroethyl group via electrophilic substitution or transition metal-catalyzed coupling. A viable approach is the Sandmeyer reaction, where a diazonium intermediate derived from 3-fluoroaniline reacts with a pentafluoroethyl source (e.g., Cu(I)-mediated trifluoromethylation analogs) . Alternatively, hydroformylation of fluorinated precursors, as demonstrated in similar systems, can yield derivatives with high regioselectivity under controlled pressure (1–5 bar CO/H₂) and temperature (80–120°C) . Optimizing stoichiometry of fluorinating agents (e.g., Selectfluor®) and avoiding hydrolysis of sensitive intermediates are critical for yields >70%.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 19F NMR : Essential for identifying fluorine environments. The pentafluoroethyl group (-C₂F₅) shows distinct resonances between δ -80 to -85 ppm (CF₃) and δ -65 to -70 ppm (CF₂), while the aromatic fluorine appears at δ -110 to -115 ppm .
  • 1H NMR : Aromatic protons adjacent to fluorine substituents exhibit splitting patterns (e.g., doublets or triplets) due to 3J and 4J coupling (J ≈ 8–12 Hz) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for analyzing steric effects of the bulky pentafluoroethyl group .

Q. How does the electron-withdrawing nature of the pentafluoroethyl group influence the compound’s reactivity?

  • Methodological Answer : The -C₂F₅ group strongly deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the fluorine atom. This effect is quantified via Hammett σ constants (σmeta ≈ 0.43 for -CF₃, extrapolated for -C₂F₅). Nucleophilic aromatic substitution (e.g., with amines) requires harsh conditions (e.g., DMF, 120°C) due to reduced ring electron density .

Advanced Research Questions

Q. How can computational modeling aid in predicting the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, Fukui indices predict preferential attack at the C-4 position (para to fluorine). Studies on analogous perfluorinated compounds show that steric maps of -C₂F₅ improve transition-state modeling for cross-coupling reactions .

Q. What strategies mitigate environmental persistence concerns associated with perfluorinated compounds like this compound?

  • Methodological Answer :
  • Degradation Studies : Advanced oxidation processes (AOPs) using UV/O₃ or persulfate radicals degrade C-F bonds, monitored via LC-MS/MS.
  • Bioaccumulation Assays : Use OECD 305 guidelines to measure log Kow (estimated >4.5) and bioconcentration factors in aquatic models (e.g., Daphnia magna) .
  • Alternative Substituents : Replace -C₂F₅ with degradable groups (e.g., -CF₂H) while retaining electronic properties .

Q. How can this compound serve as a building block in liquid crystal or polymer synthesis?

  • Methodological Answer : The compound’s high thermal stability (decomposition >300°C) and low polarizability anisotropy make it suitable for fluorinated mesogens. Example protocol:
  • Liquid Crystals : Couple with biphenyl cores via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, 90°C) to enhance dielectric anisotropy .
  • Polymers : Radical copolymerization with tetrafluoroethylene (TFE) at 200 bar yields high-performance resins with low surface energy .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for C-F bond activation?

  • Methodological Answer : Discrepancies arise from ligand choice and solvent effects. For example:
  • Pd vs. Ni Catalysts : Pd(0) complexes favor oxidative addition into C-F bonds but require electron-rich ligands (e.g., PtBu₃), whereas Ni catalysts tolerate weaker donors but exhibit lower turnover .
  • Solvent Polarity : Polar aprotic solvents (DMSO) stabilize intermediates in SNAr reactions, while nonpolar solvents (toluene) improve yields in radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.